D-Allitol-13C
Description
Properties
Molecular Formula |
C₅¹³CH₁₄O₆ |
|---|---|
Molecular Weight |
183.17 |
Synonyms |
Allit-13C; Allodulcit-13C; Allodulcitol-13C |
Origin of Product |
United States |
Advanced Methodologies for the Synthesis of D Allitol 13c
Enzymatic Biotransformation Pathways for D-Allitol Production with Isotopic Enrichment
Enzymatic biotransformation provides a highly specific and efficient route for synthesizing D-Allitol-13C. smolecule.com This approach leverages the catalytic precision of enzymes to drive desired reactions, minimizing the formation of impurities and simplifying downstream purification processes. oup.combioline.org.br
Conversion of Isotopically Labeled D-Psicose (D-Allulose) to this compound
A primary and effective strategy for producing this compound involves the enzymatic reduction of isotopically labeled D-Psicose (also known as D-Allulose). smolecule.comsciencepublishinggroup.com This method has been demonstrated to produce D-Allitol with high purity, often around 95%. bioline.org.brajol.info
The key enzyme in this conversion is Ribitol (B610474) Dehydrogenase (RDH). RDH catalyzes the reduction of the keto group in D-Psicose to a hydroxyl group, yielding D-Allitol. bioline.org.brsciencepublishinggroup.com This reaction is dependent on the cofactor NADH, which is oxidized to NAD+ in the process. RDH enzymes from various microbial sources, including Providencia alcalifaciens, Klebsiella pneumoniae, and Enterobacter agglomerans, have been successfully employed for this purpose. bioline.org.brsciencepublishinggroup.com The RDH from P. alcalifaciens is noted for its high specificity towards D-Psicose, which prevents the formation of byproducts like D-sorbitol and D-mannitol when D-fructose is present as a potential substrate. bioline.org.br
Studies have optimized reaction conditions to maximize yield. For instance, using RDH from P. alcalifaciens, optimal conditions were found to be a pH of 7.5 and a temperature of 40°C. bioline.org.brajol.inforesearchgate.net Under these conditions, and with sufficient agitation, yields can reach as high as 95.6% within 6 hours. ajol.info
Table 1: Comparison of RDH from Different Microbial Sources for Allitol (B117809) Production
| Enzyme Source | Substrate | Purity (%) | Yield (%) | Reference |
| Providencia alcalifaciens RIMD 1656011 | D-Psicose | 95 | 95.6 | ajol.info |
| Klebsiella pneumoniae IFO 3321 | D-Psicose | - | High | bioline.org.br |
| Enterobacter agglomerans strain 221e | D-Psicose | ~95 | - | bioline.org.br |
| Klebsiella oxytoca G4A4 | D-Psicose | - | 87 | researchgate.net |
Data compiled from various research findings.
A significant challenge in enzymatic reductions is the high cost of the NADH cofactor. To address this, a cofactor regeneration system is often coupled with the primary reaction. A widely used and effective system involves Formate (B1220265) Dehydrogenase (FDH). bioline.org.br FDH catalyzes the oxidation of formate to carbon dioxide, concurrently reducing NAD+ to NADH. matthey.comresearchgate.net This process is essentially irreversible because the gaseous CO2 product leaves the reaction medium, driving the equilibrium towards NADH formation. matthey.com
The use of an FDH-based regeneration system offers several advantages: formate is an inexpensive substrate, and the byproduct, CO2, is easily removed and does not interfere with the reaction or contaminate the final product. ejbiotechnology.info This dual-enzyme system, combining RDH and FDH, allows for the continuous, cost-effective production of this compound from labeled D-Psicose. ajol.info The genes for both RDH and FDH can be cloned and expressed in a host organism like Escherichia coli to produce the necessary enzymes. ajol.info
Direct Synthesis of this compound from Isotopically Labeled D-Fructose
An alternative and economically attractive pathway is the direct synthesis of this compound from isotopically labeled D-Fructose. researchgate.net This approach is particularly advantageous as D-Fructose is a more readily available and less expensive starting material than D-Psicose. nih.gov
This direct conversion is achieved through a multi-enzyme cascade reaction. researchgate.net A typical system involves three enzymes:
D-Psicose 3-Epimerase (DPE) or D-Tagatose 3-Epimerase (D-TE) : This enzyme first converts D-Fructose into D-Psicose. nih.gov D-TE from Pseudomonas cichorii ST-24 is one such enzyme used for this epimerization step.
Ribitol Dehydrogenase (RDH) : As in the previous pathway, RDH then reduces the newly formed D-Psicose to D-Allitol. researchgate.netnih.gov
Formate Dehydrogenase (FDH) : This enzyme is again employed for the crucial regeneration of the NADH cofactor required by RDH. researchgate.netnih.gov
Table 2: Multi-Enzyme Systems for D-Allitol Production from D-Fructose
| Enzyme System Components | Starting Substrate | Product | Key Advantages | Reference |
| D-Tagatose 3-Epimerase, Ribitol Dehydrogenase, Formate Dehydrogenase | D-Fructose | D-Allitol | Direct conversion from an inexpensive substrate. | researchgate.net |
| Scaffolded D-Allulose 3-epimerase, Ribitol Dehydrogenase, Formate Dehydrogenase | D-Fructose | D-Allitol | >95% yield, 10.4-fold enhanced catalytic performance. | cjcatal.com |
| Recombinant E. coli expressing DPE, RDH, and FDH | D-Fructose | D-Allitol | Whole-cell biocatalysis simplifies enzyme purification. | nih.govresearchgate.net |
Microbial Cell-Based Bioproduction of this compound
In addition to using isolated enzymes, whole microbial cells can be engineered to produce this compound. This approach, known as whole-cell biocatalysis, offers the advantage of containing the entire enzymatic cascade and cofactor regeneration system within a single, self-replicating catalyst. oup.comnih.gov
Engineered strains of E. coli have been developed to co-express the necessary enzymes, such as D-Psicose-3-epimerase, Ribitol Dehydrogenase, and Formate Dehydrogenase. nih.govresearchgate.net These recombinant cells can directly convert an external, isotopically labeled substrate like D-Fructose into this compound. nih.gov Optimization of fermentation and biotransformation conditions is critical for maximizing yields. For example, by optimizing conditions, one study achieved a production of 48.62 g/L of allitol from 500 mM D-fructose using a whole-cell system. nih.gov
Furthermore, to enhance substrate uptake and increase intracellular concentration, transporter genes, such as the glucose/fructose facilitator gene from Zymomonas mobilis, have been incorporated into the engineered strains. nih.gov This strategy has been shown to significantly increase the allitol yield, with one engineered strain achieving a 92% conversion rate and producing 16.53 g/L of allitol. nih.gov Microbial production has also been reported using naturally occurring strains like Klebsiella oxytoca G4A4, which can convert D-Psicose to allitol with high efficiency. researchgate.net
Engineered Microbial Strains for Labeled Allitol Biosynthesis
The biosynthesis of allitol is often achieved through the reduction of D-psicose (also known as D-allulose). ejbiotechnology.info This conversion is catalyzed by enzymes such as ribitol dehydrogenase (RDH). ejbiotechnology.info To create efficient biocatalytic systems, researchers have engineered microbial strains, primarily Escherichia coli, to co-express the necessary enzymes. nih.govresearchgate.net
A common strategy involves the co-expression of RDH and a cofactor-regenerating enzyme like formate dehydrogenase (FDH). bioline.org.br RDH requires the cofactor NADH to reduce D-psicose to allitol. Supplementing with NADH directly is costly, so FDH is used to regenerate NADH from NAD+ using inexpensive formate, making the process more economically viable. bioline.org.br
Researchers have developed engineered E. coli strains that harbor plasmids containing the genes for both RDH and FDH. researchgate.net For instance, RDH from Providencia alcalifaciens is noted for its high specificity in converting D-allulose to allitol with minimal by-products. ejbiotechnology.info This can be paired with a stable FDH, such as the one from Pseudomonas sp. 101. ejbiotechnology.info In some cases, multi-enzyme systems are constructed, such as co-expressing D-psicose-3-epimerase (to produce D-psicose from D-fructose), RDH, and FDH in a single E. coli strain. nih.govresearchgate.net The development of automated biomanufacturing pipelines allows for the rapid prototyping of these microbial cell factories, significantly accelerating the process of strain engineering for the production of target compounds. nih.gov
Optimization of Bioconversion Parameters for this compound Production
Optimizing the conditions for bioconversion is critical for maximizing the yield and efficiency of this compound production. Key parameters that are typically fine-tuned include pH, temperature, substrate concentration, and cell biomass.
Studies have shown that the optimal pH for allitol production using an RDH/FDH system is around 7.0 to 7.5, with an optimal temperature in the range of 30-50°C. ejbiotechnology.infobioline.org.br For example, one study found the optimal temperature to be 50°C for an individual expression strain and 45°C for a fusion expression strain. ejbiotechnology.info
The concentration of the substrate, such as D-psicose or D-fructose, and the biomass of the engineered microbial cells also play a significant role. Increasing cell biomass can lead to a higher yield of allitol, though the rate of increase may not be linear. researchgate.net For instance, an increase in cell density (measured by OD600) from 20 to 80 resulted in a higher allitol yield, with the rate of increase tapering off after an OD600 of 40. researchgate.net
Furthermore, the choice of carbon source for cultivating the biocatalyst can impact the intracellular concentration of the NADH cofactor, thereby affecting the biotransformation rate. ejbiotechnology.info Glucose has been found to be more effective than glycerol (B35011) in some cases for improving the bioconversion rate. ejbiotechnology.info Through careful optimization of these parameters, significant yields of allitol have been achieved. For example, under optimized conditions, one study reported the production of 58.5 g/L of allitol from 90 g/L of D-allulose in just one hour. ejbiotechnology.info Another study achieved a yield of 63.44 g/L of allitol from 100 g/L of D-fructose after three hours of biotransformation. researchgate.net
Optimized Bioconversion Parameters for Allitol Production
| Parameter | Optimal Value/Range | Enzyme/Strain System | Reference |
|---|---|---|---|
| pH | 7.0 - 7.5 | RDH/FDH in E. coli | bioline.org.brresearchgate.net |
| Temperature | 30 - 50°C | RDH/FDH in E. coli | ejbiotechnology.infobioline.org.brresearchgate.net |
| Substrate (D-allulose) | 90 g/L | Individual expression strain (RDH and FDH) | ejbiotechnology.info |
| Product Yield (Allitol) | 58.5 g/L/h | Individual expression strain (RDH and FDH) | ejbiotechnology.info |
| Substrate (D-fructose) | 100 g/L | Recombinant E. coli | researchgate.net |
| Product Yield (Allitol) | 63.44 g/L | Recombinant E. coli | researchgate.net |
Isotopic Labeling Strategies in D-Allitol Synthesis
The synthesis of this compound requires the incorporation of the stable isotope ¹³C into the molecule. This is achieved through the use of ¹³C-labeled precursors in the synthesis process. The strategies for isotopic labeling can be designed to achieve either uniform or position-specific labeling.
Positional Specificity of 13C Labeling (e.g., D-Allitol-[1-13C])
Positional specificity in ¹³C labeling is crucial for detailed metabolic flux analysis and for elucidating biosynthetic pathways. nih.govnih.gov The ability to place a ¹³C atom at a specific carbon position, such as in D-Allitol-[1-¹³C], allows for precise tracking of that atom through metabolic reactions. nih.gov
Achieving positional specificity often relies on using a precursor that is already labeled at a specific position. sigmaaldrich.com For example, to synthesize D-Allitol-[1-¹³C], one would ideally start with a precursor like D-psicose-[1-¹³C] or a substrate further upstream in the biosynthetic pathway, such as D-fructose-[1-¹³C], that can be enzymatically converted to the desired labeled allitol. The choice of precursor and the specific enzymatic reactions involved will determine the final labeling pattern of the D-Allitol molecule. nih.gov Techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are then used to confirm the position and extent of the isotopic label. nih.gov
Precursor Enrichment and Labeling Patterns for this compound
The enrichment level of the ¹³C-labeled precursor is a key factor that determines the final isotopic enrichment of the synthesized this compound. nih.gov In microbial biosynthesis, the ¹³C-labeled substrate, such as [U-¹³C]-glucose or specifically labeled pyruvate (B1213749), is added to the culture medium. copernicus.orgcopernicus.org The engineered microorganisms then metabolize this labeled precursor, incorporating the ¹³C atoms into the intermediates of the allitol biosynthetic pathway.
The resulting labeling pattern in the this compound can be complex and depends on the specific metabolic pathways active in the host organism. nih.govnih.gov For instance, if uniformly labeled [U-¹³C]-glucose is used as the precursor for a multi-enzyme pathway starting from D-fructose, the resulting D-Allitol will also be uniformly labeled with ¹³C. However, if a specifically labeled precursor like 3-¹³C-pyruvate is used, the ¹³C label will be incorporated into specific positions in the final product, depending on the metabolic route taken. copernicus.orgcopernicus.org Understanding these labeling patterns provides valuable insights into the metabolic fluxes within the engineered strain. nih.gov
Examples of ¹³C-Labeled Precursors and Potential Labeling Outcomes
| ¹³C-Labeled Precursor | Potential Biosynthetic Pathway | Expected Labeling Pattern in D-Allitol | Reference |
|---|---|---|---|
| [U-¹³C]-Glucose | Conversion to [U-¹³C]-Fructose, then to [U-¹³C]-D-psicose, and finally to [U-¹³C]-D-Allitol | Uniformly labeled D-Allitol-¹³C₆ | sigmaaldrich.com |
| [1-¹³C]-Glucose | Metabolic conversion to specifically labeled intermediates | Position-specific labeling, e.g., D-Allitol-[1-¹³C] and/or other positions depending on pathway | nih.gov |
| 3-¹³C-Pyruvate | Incorporation into central carbon metabolism to form labeled sugar precursors | Specific, non-uniform labeling pattern based on gluconeogenesis and other pathways | copernicus.orgcopernicus.org |
Analytical and Spectroscopic Characterization of D Allitol 13c
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for D-Allitol-13C Structure and Isotopic Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules. For isotopically labeled compounds like this compound, it serves the dual purpose of confirming the molecular structure and verifying the position and extent of isotopic enrichment.
¹³C NMR Spectral Analysis for Confirmation of Labeling
Carbon-13 NMR (¹³C NMR) spectroscopy directly observes the carbon backbone of a molecule. In an unlabeled compound, ¹³C signals are inherently weak because the ¹³C isotope has a low natural abundance (approximately 1.1%). compoundchem.com However, in a specifically labeled compound such as D-Allitol-¹³C, the carbon atom at the labeled position is enriched with the ¹³C isotope, resulting in a signal of significantly greater intensity for that specific carbon. compoundchem.com
This dramatic increase in signal intensity at a particular chemical shift provides unambiguous confirmation of successful isotopic labeling. The chemical shifts of the carbon atoms in D-Allitol are influenced by their local electronic environment. libretexts.org By comparing the spectrum of the labeled compound to that of unlabeled D-Allitol, the precise location of the ¹³C atom can be confirmed. For instance, if D-Allitol is labeled at the C1 position, the peak corresponding to the C1 carbon will be exceptionally prominent.
Table 1: Representative ¹³C NMR Chemical Shifts for D-Allitol (Predicted) This table is based on typical values for sugar alcohols. The exact chemical shifts can vary based on solvent and experimental conditions.
| Carbon Atom | Predicted Chemical Shift (ppm) | Expected Observation for D-Allitol-1¹³C |
| C1 | ~64 | High intensity signal |
| C2 | ~72 | Normal intensity signal |
| C3 | ~73 | Normal intensity signal |
| C4 | ~73 | Normal intensity signal |
| C5 | ~72 | Normal intensity signal |
| C6 | ~64 | Normal intensity signal |
Multi-Dimensional NMR Techniques for Comprehensive Structural Elucidation of Labeled Analogue
While 1D NMR provides essential information, multi-dimensional NMR techniques are employed for a more comprehensive structural analysis, especially to resolve signal overlap and confirm connectivity. omicsonline.orgmdpi.com These methods disperse NMR signals into two or more frequency dimensions, revealing correlations between different nuclei. mdpi.com
For this compound, key multi-dimensional experiments include:
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would be used to definitively link each carbon signal (from the ¹³C spectrum) to its attached proton(s) (from the ¹H spectrum), confirming the assignment of all CH and CH₂ groups in the molecule. researchgate.net
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton coupling networks, identifying which protons are adjacent to each other in the molecular structure. This helps to trace the complete proton spin system from one end of the D-Allitol molecule to the other, further validating the structure. nih.gov
Mass Spectrometry (MS) Applications in this compound Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and isotopic composition of a compound. It works by ionizing molecules and then separating them based on their mass-to-charge (m/z) ratio.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Profile and Purity
Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov For this compound, LC-MS is used to assess both chemical and isotopic purity.
The LC step separates the this compound from any unlabeled D-Allitol, precursors, or other impurities. elucidata.io The separated components then enter the mass spectrometer. The mass spectrum will show distinct peaks for the unlabeled and labeled molecules due to their mass difference. Unlabeled D-Allitol (C₆H₁₄O₆) has a monoisotopic mass of approximately 182.08 Da. A singly labeled D-Allitol-¹³C molecule will have a mass that is approximately 1 Da higher (183.08 Da), as the ¹³C isotope is heavier than the ¹²C isotope.
By comparing the integrated peak areas of the labeled and unlabeled species, the isotopic purity and enrichment can be accurately determined. escholarship.orgresearchgate.net High-resolution mass spectrometry (HRMS) is particularly valuable as it can easily resolve the small mass difference between the isotopologues. escholarship.org
Table 2: Expected m/z Values for D-Allitol Isotopologues in LC-MS (Positive Ion Mode, [M+H]⁺)
| Isotopologue | Molecular Formula | Exact Mass (Da) | Expected m/z ([M+H]⁺) |
| Unlabeled D-Allitol | C₆H₁₄O₆ | 182.0790 | 183.0863 |
| D-Allitol-1¹³C | ¹³C¹²C₅H₁₄O₆ | 183.0824 | 184.0897 |
| D-Allitol-6¹³C (fully labeled) | ¹³C₆H₁₄O₆ | 188.1025 | 189.1098 |
Isotope Ratio Mass Spectrometry (IRMS) for Precise Isotopic Abundance Determination
For applications requiring highly precise measurement of isotopic abundance, such as in metabolic tracer studies, Isotope Ratio Mass Spectrometry (IRMS) is the gold standard. This technique measures the ratio of stable isotopes (e.g., ¹³C/¹²C) with extremely high precision. nih.gov
Chromatographic Separation Techniques for this compound
The purification of this compound from the reaction mixture and the separation from its isomers or other related compounds are critical steps that rely on advanced chromatographic techniques. Due to the high polarity and structural similarity of sugar alcohols, specialized methods are required.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a widely used technique for separating highly polar compounds like sugar alcohols. mdpi.comsci-hub.se It utilizes a polar stationary phase (like silica (B1680970) or a diol-bonded phase) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of water. nih.govmdpi.com Polar analytes like D-Allitol partition into the aqueous layer on the surface of the stationary phase and are eluted as the water content in the mobile phase increases. HILIC is particularly effective at separating isomers and can be optimized to resolve D-Allitol from other sugar alcohols. nih.govresearchgate.net
Ion-Exchange Chromatography: This technique can be used to separate sugar alcohols, often as their borate (B1201080) complexes. In alkaline solutions, polyols form negatively charged complexes with borate ions. These complexes can then be separated on a strong anion-exchange column. The separation is based on the differential stability of the borate complexes formed by different sugar alcohols, allowing for effective purification.
High-Performance Liquid Chromatography (HPLC) for Purification and Quantification of Labeled D-Allitol
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and quantification of this compound. This method offers high resolution and sensitivity, which are critical for separating the isotopically labeled compound from unlabeled precursors, reaction byproducts, and other impurities. The selection of the stationary phase, mobile phase, and detector is paramount to achieving optimal separation and accurate quantification.
For the analysis of sugar alcohols like this compound, several HPLC modes can be employed, including ligand exchange, partition (normal-phase), and anion exchange chromatography. shimadzu.com Ligand exchange chromatography, often utilizing columns with metal counterions such as calcium (Ca2+), is particularly effective for separating sugar alcohols. shimadzu.com The retention mechanism is based on the formation of complexes between the hydroxyl groups of the sugar alcohol and the metal counterions on the stationary phase. shimadzu.com
Purification of this compound
In a typical purification workflow, a crude reaction mixture containing this compound is injected into an HPLC system equipped with a preparative or semi-preparative column. The choice of column depends on the scale of the purification. A common choice for separating sugars and sugar alcohols is an amino-propyl bonded silica column or a polymer-based column. shimadzu.com Isocratic elution, where the mobile phase composition remains constant, is often sufficient for these separations. spectralabsci.com A mixture of acetonitrile (B52724) and water is a frequently used mobile phase for partition chromatography of sugars. spectralabsci.comd-nb.info
The separation is monitored using a detector that can respond to non-chromophoric compounds like sugar alcohols. A Refractive Index Detector (RID) is commonly used for this purpose due to its universal response to compounds that differ in refractive index from the mobile phase. spectralabsci.comlcms.cz However, RID is not compatible with gradient elution and can have limited sensitivity. lcms.cz An alternative is the Evaporative Light Scattering Detector (ELSD), which is compatible with gradient methods and offers better sensitivity for non-volatile analytes. lcms.cz
Quantification of this compound
For accurate quantification, a validated HPLC method is essential. This involves establishing linearity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov A calibration curve is constructed by injecting known concentrations of a pure this compound standard and plotting the peak area against concentration.
The following tables present hypothetical data that would be generated during the validation of an HPLC method for the quantification of this compound.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Instrumentation | Agilent 1200 Series HPLC System |
| Column | Bio-Rad Aminex HPX-87C Column (300 x 7.8 mm) |
| Mobile Phase | Degassed, HPLC-grade Water |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 85 °C |
| Detector | Refractive Index Detector (RID) |
| Injection Volume | 20 µL |
Table 2: Calibration Data for this compound Quantification
| Standard Concentration (mg/mL) | Peak Area (Arbitrary Units) |
| 0.1 | 15,234 |
| 0.5 | 76,170 |
| 1.0 | 152,340 |
| 2.5 | 380,850 |
| 5.0 | 761,700 |
Table 3: Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity (R²) | 0.9998 |
| Limit of Detection (LOD) | 0.02 mg/mL |
| Limit of Quantification (LOQ) | 0.07 mg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98.5 - 101.2% |
Detailed Research Findings
Research on the biotransformation of D-fructose has led to the production of allitol (B117809), which was subsequently confirmed and quantified using HPLC. researchgate.net In studies involving the enzymatic conversion of allitol to D-allulose, HPLC was the primary analytical method for monitoring the concentrations of both the substrate and the product. nih.govfrontiersin.org These studies typically employed a ligand exchange column, such as a Carbomix Pb-NP column, with water as the mobile phase at an elevated temperature (e.g., 78°C) and a flow rate of 0.5 mL/min. nih.govfrontiersin.org
While these studies focused on unlabeled allitol, the established HPLC methods are directly applicable to this compound. The introduction of the 13C isotope does not significantly alter the chromatographic behavior of the molecule under typical HPLC conditions for sugars. Therefore, the retention time of this compound would be virtually identical to that of unlabeled D-Allitol. For quantitative purposes, it is crucial to use a this compound standard for calibration to account for any minor differences and to ensure accurate measurement. The use of mass spectrometry as a detector (LC-MS) can provide additional confirmation of the identity and isotopic enrichment of the purified this compound. nih.gov
D Allitol 13c As a Tracer in Metabolic Pathway Elucidation
Fundamental Principles of ¹³C Metabolic Tracing
The core concept of ¹³C metabolic tracing lies in introducing a substrate enriched with the stable, non-radioactive ¹³C isotope into a biological system. nih.govcreative-proteomics.com As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. creative-proteomics.com By using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify the distribution of these ¹³C atoms. creative-proteomics.comacs.org This distribution pattern, known as the mass isotopomer distribution (MID), provides a detailed map of carbon transitions and reveals the activity of different metabolic pathways. ox.ac.ukfrontiersin.org
Applications of Stable Isotope Labeling in Tracking Carbon Flux
Stable isotope labeling is a powerful technique for quantifying the rate of metabolic reactions, or fluxes. nih.gov This approach, known as Metabolic Flux Analysis (MFA), provides critical insights into cellular physiology and regulation. frontiersin.orgnih.gov Key applications include:
Mapping biochemical pathways: Tracing the journey of labeled carbon atoms helps to confirm known metabolic routes and can even aid in the discovery of novel pathways. nih.gov
Quantifying pathway utilization: By analyzing the labeling patterns of key metabolites, researchers can determine the relative contribution of different pathways to the production of a specific compound. For example, the labeling pattern in intermediates can distinguish between carbon flux through glycolysis versus the pentose (B10789219) phosphate (B84403) pathway. nih.govresearchgate.net
Identifying metabolic bottlenecks: Isotope labeling can reveal points in a metabolic network where flux is restricted, providing valuable information for metabolic engineering and disease research. nih.gov
Understanding cellular responses: This technique allows scientists to study how metabolic fluxes are redistributed in response to genetic modifications, environmental changes, or disease states. nih.gov
Theoretical Frameworks for Interpreting Isotopic Labeling Patterns
Interpreting the complex data from ¹³C tracing experiments requires sophisticated theoretical frameworks and computational modeling. ox.ac.ukacs.org The labeling pattern of a metabolite is a direct consequence of the pathways that produced it and the labeling pattern of its precursors. ox.ac.ukfrontiersin.org
The process generally involves several steps:
Metabolic Network Model Construction: A detailed model of the relevant biochemical reactions, including stoichiometry and atom transitions, is established. acs.org
Isotope Labeling Experiment: Cells or organisms are cultured with a ¹³C-labeled substrate, like D-Allitol-13C, until they reach an isotopic steady state, where the labeling patterns of intracellular metabolites become constant. acs.org
Mass Isotopomer Distribution (MID) Measurement: Analytical techniques like GC-MS or LC-MS are used to measure the MIDs of key intracellular metabolites. acs.org
Flux Estimation: Computational algorithms are used to estimate the intracellular fluxes that best reproduce the experimentally measured MIDs. This is achieved by minimizing the difference between the measured labeling patterns and those simulated by the metabolic model. acs.orgoup.com
A crucial aspect of this interpretation is the correction for the natural abundance of ¹³C (approximately 1.1%), which can otherwise confound the analysis of labeling patterns from the introduced tracer. ox.ac.uk
This compound in Metabolic Flux Analysis (¹³C-MFA)
¹³C-Metabolic Flux Analysis (¹³C-MFA) is considered the gold standard for quantifying intracellular metabolic fluxes. creative-proteomics.comoup.com The choice of the ¹³C-labeled tracer is a critical determinant of the precision and accuracy of the resulting flux map. researchgate.netdntb.gov.uanih.gov While common sugars like glucose are central to metabolism, using alternative tracers such as the six-carbon sugar alcohol D-Allitol, when labeled with ¹³C, could theoretically provide unique insights into specific metabolic activities, particularly related to polyol pathways.
Experimental Design Considerations for this compound Tracer Studies
A successful ¹³C-MFA experiment relies on careful planning. When designing a tracer study with this compound, several factors must be considered: nii.ac.jpnih.gov
Choice of Isotopic Labeling: The specific positions of the ¹³C atoms on the D-Allitol molecule are crucial. For instance, uniformly labeled D-Allitol ([U-¹³C₆]Allitol) would introduce the label throughout the molecule, while position-specific labeling (e.g., [1-¹³C]Allitol) can provide more targeted information about specific bond-breaking and forming reactions. researchgate.net
Tracer Purity and Concentration: High isotopic and chemical purity of this compound is essential. The concentration used must be sufficient to induce detectable labeling in downstream metabolites without causing metabolic perturbations.
Biological System: The organism or cell type under investigation must be able to transport and metabolize D-Allitol. The metabolic pathways of D-Allitol are not as universally understood as those of glucose, making preliminary characterization necessary. bioline.org.br
Steady-State Assumption: ¹³C-MFA typically requires the system to be in both a metabolic and isotopic steady state. This means that cell growth and metabolite concentrations, as well as their labeling patterns, must be constant over time. nih.gov
Analytical Methods: The choice between GC-MS, LC-MS, or NMR depends on the metabolites of interest, their concentrations, and the specific labeling information required.
Table 1: Key Parameters in this compound Tracer Experiment Design
| Parameter | Consideration | Rationale |
|---|---|---|
| Isotopomer | Uniformly labeled ([U-¹³C₆]) vs. positionally labeled (e.g., [1,2-¹³C₂]) | Different labeling patterns provide sensitivity to different pathways and reactions. |
| Cell Culture | Batch vs. chemostat culture | Ensures metabolic and isotopic steady-state conditions are met for accurate flux calculations. |
| Labeling Time | Duration of exposure to this compound | Must be sufficient to achieve isotopic steady state in the metabolites of interest. |
| Metabolite Extraction | Quenching and extraction methods | Must rapidly halt metabolism and efficiently extract metabolites for accurate analysis. |
| Analytical Platform | GC-MS, LC-MS/MS, NMR | Determines the range of metabolites that can be measured and the resolution of isotopomer data. |
Quantitative Flux Determination using this compound in Defined Systems
Once labeling data from a this compound experiment is acquired, quantitative fluxes are determined by integrating this data into a computational model. acs.orgresearchgate.net The model simulates the distribution of ¹³C atoms throughout the metabolic network for a given set of fluxes. The algorithm then iteratively adjusts the flux values to find the distribution that best fits the experimental measurements. oup.com
The success of this step hinges on the information richness of the labeling data. nii.ac.jp Using this compound could be particularly informative for studying the polyol pathway, which is implicated in diabetic complications. By tracing the conversion of this compound, researchers could quantify its metabolism and its interactions with central carbon metabolism.
Table 2: Hypothetical Fluxes Potentially Resolved by this compound
| Metabolic Pathway | Flux Measurement | Potential Insight |
|---|---|---|
| Polyol Metabolism | Rate of D-Allitol conversion to downstream products | Quantifies the activity of specific dehydrogenases and kinases acting on Allitol (B117809). |
| Glycolysis/Gluconeogenesis | Entry of Allitol-derived carbons into these pathways | Determines the extent to which Allitol serves as a carbon source for central metabolism. |
| Pentose Phosphate Pathway | Labeling patterns in PPP intermediates | Elucidates the interaction and carbon exchange between polyol metabolism and the PPP. |
Stable Isotope Resolved Metabolomics (SIRM) Utilizing this compound
Stable Isotope Resolved Metabolomics (SIRM) combines the principles of stable isotope tracing with the comprehensive analytical power of metabolomics. dntb.gov.ua Unlike ¹³C-MFA, which focuses on estimating fluxes within a defined network model, SIRM aims to broadly trace the metabolic fate of a labeled substrate across the entire detectable metabolome.
By administering this compound and analyzing samples with high-resolution mass spectrometry or NMR, SIRM can identify all metabolites that incorporate carbon atoms from D-Allitol. dntb.gov.ua This approach is invaluable for:
Pathway Discovery: Identifying novel metabolites and unexpected labeling patterns can point to previously unknown metabolic pathways for D-Allitol.
Mapping Inter-organ Metabolism: In whole-organism studies, SIRM can track the distribution of this compound and its metabolites between different organs and tissues, revealing a systemic picture of its metabolism. acs.org
Targeted Mechanistic Studies: Once a metabolic perturbation is observed, SIRM with this compound can be used to pinpoint the specific pathways affected by a drug, genetic mutation, or disease state.
The integration of SIRM with this compound offers a powerful discovery tool, providing a global view of the metabolic fate of this rare sugar alcohol and generating hypotheses that can be further tested using quantitative ¹³C-MFA.
Profiling of 13C-Labeled Metabolites Derived from this compound
When cells capable of metabolizing allitol are supplied with this compound, the labeled carbon backbone is transferred to a series of subsequent products through enzymatic conversions. The primary step often involves the oxidation of D-allitol to D-psicose (also known as D-allulose). nih.govfrontiersin.org If the supplied tracer is uniformly labeled (U-13C), the resulting D-psicose will also contain a fully labeled carbon skeleton.
The profile of these 13C-labeled metabolites can be identified and quantified using highly sensitive analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netresearchgate.net These methods can distinguish between unlabeled (M+0) and labeled (M+1, M+2, etc.) versions of a metabolite, revealing the extent of 13C incorporation. nih.gov
From D-psicose, the labeled carbons can be further channeled into central metabolic pathways. For example, D-psicose can be phosphorylated to form D-psicose-6-phosphate, which may then enter the pentose phosphate pathway or glycolysis. This would lead to the appearance of 13C in a wide array of key metabolic intermediates. The systematic tracking of these labeled products provides a detailed map of the metabolic fate of D-allitol.
Below is a hypothetical profile of metabolites that could be detected after introducing this compound into a microorganism capable of its metabolism.
| Metabolite | Potential Labeled Isotopologue | Metabolic Pathway | Significance of Labeling |
|---|---|---|---|
| D-Psicose | D-Psicose-13C6 | Allitol Oxidation | Direct evidence of the D-Allitol to D-Psicose conversion. |
| D-Psicose-6-Phosphate | D-Psicose-6-Phosphate-13C6 | Sugar Phosphorylation | Indicates entry into cellular metabolism for further processing. |
| Fructose-6-Phosphate | Fructose-6-Phosphate-13C6 | Glycolysis / Pentose Phosphate Pathway | Shows integration with central carbon metabolism. |
| Pyruvate (B1213749) | Pyruvate-13C3 | Glycolysis | Key indicator of carbon flux through glycolysis. |
| Lactate | Lactate-13C3 | Fermentation | Reveals anaerobic metabolic activity. |
| Citrate | Citrate-13C2, 13C4, etc. | TCA Cycle | Demonstrates the entry of allitol-derived carbons into mitochondrial respiration. |
Insights into Dynamic Metabolic Networks and Inter-Compartmental Transport
Beyond simply identifying active pathways, this compound tracing provides quantitative insights into the dynamics of metabolic networks. nih.gov By measuring the rate at which the 13C label appears in different metabolites over time (dynamic labeling), researchers can estimate the flux, or rate, of the reactions connecting them. nih.gov This approach can reveal metabolic bottlenecks, identify preferred pathways under different conditions, and uncover how metabolic routes are reprogrammed in response to genetic or environmental changes.
In eukaryotic organisms, metabolism is segregated into different cellular compartments, such as the cytosol and mitochondria. 13C-MFA is a powerful tool for studying the transport of metabolites between these compartments. For instance, if this compound is metabolized to 13C-pyruvate in the cytosol, the subsequent appearance of labeled intermediates of the TCA cycle (like 13C-citrate or 13C-malate) within the mitochondria provides direct evidence of pyruvate transport across the mitochondrial membrane. researchgate.net Measuring the labeling patterns in both cytosolic and mitochondrial pools of the same metabolite can help quantify the rates of these crucial transport processes, which are often difficult to measure by other means.
Elucidation of Specific Biochemical Pathways Involving this compound
This compound is an ideal tracer for verifying and quantifying flux through specific biotransformations, particularly in the context of rare sugar production and microbial metabolism.
Tracing the Allitol-D-Psicose Interconversion in Microorganisms
The reversible conversion of the sugar alcohol allitol to the rare ketose D-psicose is a key reaction catalyzed by various microorganisms. This biotransformation is typically mediated by NAD(P)-dependent dehydrogenases. Using this compound as a substrate allows for the unambiguous confirmation of this pathway in a given organism. When a microorganism is incubated with this compound, the direct conversion will result in the formation of D-psicose carrying the same 13C labeling pattern, which can be easily detected and quantified.
Several microbial enzymes have been identified that catalyze this reaction. For instance, an NAD(P)-dependent alcohol dehydrogenase (ADH) from Gluconobacter frateurii NBRC 3264 has been shown to effectively convert allitol into D-psicose. nih.govfrontiersin.org Similarly, ribitol (B610474) dehydrogenase (RDH) from various bacteria, including Providencia alcalifaciens and Klebsiella pneumonia, can perform this conversion. bioline.org.br The use of this compound in studies with these organisms would not only confirm the activity of these enzymes in vivo but also allow for the measurement of the reaction's efficiency and reversibility by tracking the isotopic distribution between the allitol and D-psicose pools over time.
| Microorganism | Enzyme | Reaction Catalyzed |
|---|---|---|
| Gluconobacter frateurii NBRC 3264 | NAD(P)-dependent Alcohol Dehydrogenase (ADH) | D-Allitol → D-Psicose nih.govfrontiersin.org |
| Providencia alcalifaciens RIMD 1656011 | Ribitol Dehydrogenase (RDH) | D-Psicose → D-Allitol bioline.org.br |
| Klebsiella pneumoniae IFO 3321 | Ribitol Dehydrogenase (RDH) | D-Psicose → D-Allitol bioline.org.br |
| Enterobacter aerogenes IK7 | Polyol Dehydrogenase (oxidoreductase) | D-Allitol → D-Psicose |
| Bacillus pallidus Y25 | Dehydrogenase | D-Allitol → D-Psicose researchgate.net |
Investigating this compound Role in Rare Sugar Metabolism and the Izumoring Strategy
The "Izumoring" is a strategic production map that illustrates the biochemical connections between all hexoses (aldohexoses, ketohexoses, and hexitols), providing a roadmap for the bioproduction of rare sugars from abundant natural sugars. ihmc.usnih.gov Allitol, as an optically inactive meso compound, holds a central position in this map. It serves as a critical link between the D- and L-series of sugars. glycoforum.gr.jp For example, the Izumoring proposes pathways where D-psicose can be reduced to allitol, which can then be oxidized to form L-psicose, thus providing an entry point into the world of L-sugars. ihmc.us
This compound is an invaluable tool for the experimental validation of these theoretical pathways. By feeding this compound to a microorganism or enzymatic system proposed to contain the necessary biocatalysts, researchers can trace the flow of the 13C atoms through the Izumoring. Detecting 13C-labeled L-psicose, and subsequently other L-sugars like L-fructose, would provide definitive evidence for these interconversion pathways. ihmc.us This approach moves beyond theoretical maps to provide quantitative flux data, confirming the feasibility and efficiency of specific routes within the Izumoring for the targeted biosynthesis of valuable rare sugars.
Intermediary Metabolism and Biosynthetic Precursor Roles of D Allitol 13c
D-Allitol-13C as an Intermediate in Rare Sugar Biosynthesis
D-Allitol occupies a central position in the biosynthesis of various rare sugars, which are monosaccharides that are uncommon in nature. nih.govresearchgate.net The use of this compound is instrumental in studying the kinetics and regulation of these production pathways. When this compound is supplied as a substrate, the ¹³C label is transferred to its metabolic products, providing a clear and quantifiable signature of pathway activity. nih.govnih.gov This allows for the precise determination of metabolic fluxes and the identification of active or inactive routes in engineered microbial systems designed for rare sugar production. nih.gov
A significant role of D-allitol is its function as a key intermediate linking the metabolism of D-sugars and L-sugars, a concept central to the "Izumoring strategy" for bioproducing all hexoses. frontiersin.org D-allitol is a symmetrical molecule that can be biotransformed into both D-psicose (D-allulose) and its enantiomer, L-psicose. researchgate.net This makes it a crucial precursor for the synthesis of L-hexoses, which are components of various important natural products but are not typically accessible through common metabolic pathways. nih.gov
By using this compound as a precursor, researchers can trace the carbon backbone from a D-sugar derivative into the L-sugar series. The detection of the ¹³C label in L-psicose and subsequent L-hexoses provides direct evidence and quantification of this metabolic crossover. This technique is invaluable for optimizing engineered microbial strains and enzymatic cascades aimed at the efficient production of rare L-sugars. researchgate.net
D-allitol is a metabolic branch point from which several pathways can diverge. The most well-characterized pathway is the oxidation of D-allitol to D-allulose (D-psicose), a low-calorie rare sugar with significant commercial interest. frontiersin.orgresearchgate.net This reaction is catalyzed by dehydrogenases, such as NAD(P)-dependent alcohol dehydrogenase. frontiersin.org
Using this compound as a tracer allows for the quantitative analysis of the carbon flux partitioning between this primary pathway and any potential side reactions. By measuring the mass isotopomer distribution in D-allulose and other potential products, the efficiency of specific enzymatic steps can be determined. nih.gov This information is critical for metabolic engineering efforts focused on maximizing the yield of a desired rare sugar by minimizing flux into competing pathways.
| Substrate | Enzyme | Product | Metabolic Pathway |
| This compound | Ribitol (B610474) Dehydrogenase / Alcohol Dehydrogenase | D-Allulose-13C (D-Psicose-13C) | Rare Sugar (Ketohexose) Biosynthesis |
| This compound | Putative Dehydrogenase | L-Psicose-13C | Rare Sugar (L-Hexose) Biosynthesis |
In Vivo and In Vitro Applications of this compound as a Precursor
The application of this compound extends beyond basic metabolic mapping to its use as a labeled precursor for the targeted synthesis of complex biomolecules. Both in living cells (in vivo) and in cell-free enzymatic systems (in vitro), this compound can be used to introduce a stable isotope label into a variety of carbohydrate structures.
Rare sugars, including those derived from D-allitol, are known constituents of complex carbohydrates such as polysaccharides and antibiotics. The synthesis of these molecules with a built-in ¹³C label is a powerful application of this compound. By providing this compound to an organism or enzymatic system capable of producing these complex carbohydrates, the ¹³C label will be incorporated into the final structure. The resulting labeled molecules can then be used in a variety of studies, for example, to investigate their mechanism of action, binding interactions, or degradation pathways using NMR spectroscopy.
Glycoconjugates, such as glycoproteins and glycolipids, are fundamentally important in cellular recognition, signaling, and immunology. The glycan portions of these molecules can sometimes include rare sugars. This compound can serve as a precursor to trace the biosynthesis of these glycans.
In a typical experiment, cells would be cultured in a medium containing this compound. The compound would be taken up by the cells and metabolized into various labeled rare sugar derivatives. These labeled sugars could then be incorporated into glycans during the synthesis of glycoproteins or glycolipids. rsc.org Subsequent isolation and analysis of the glycoconjugates would reveal the extent and position of the ¹³C label, providing valuable insights into the pathways of rare sugar metabolism and their integration into complex cellular macromolecules. This approach allows researchers to probe aspects of glycobiology that are inaccessible without the use of isotopically labeled precursors.
Advanced Research Perspectives and Future Directions in D Allitol 13c Science
Integration of D-Allitol-13C Tracing with Multi-Omics Data
A holistic understanding of cellular metabolism requires looking beyond metabolic fluxes alone. Integrating data from this compound tracing experiments with genomics, transcriptomics, proteomics, and metabolomics provides a multi-layered view of how metabolic activities are regulated and interconnected with other cellular processes. nih.govresearchgate.net This multi-omics approach is essential for building comprehensive models of biological systems. nih.govrsc.org
13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique for quantifying the rates of intracellular metabolic reactions. creative-proteomics.com When this compound is used as a tracer, 13C-MFA can elucidate the precise pathways through which it is metabolized. By combining this flux data with other omics datasets, researchers can establish direct links between genetic regulation and metabolic function.
Transcriptomics: Correlating changes in metabolic fluxes, as determined by this compound tracing, with mRNA expression levels can reveal transcriptional control over specific metabolic pathways. For instance, an observed increase in flux through a particular pathway involving a D-Allitol metabolite might be linked to the upregulation of genes encoding the enzymes in that pathway.
Proteomics: Integrating flux data with proteomic analyses allows for the correlation of metabolic rates with the abundance of specific enzymes. This can help differentiate between regulation occurring at the transcriptional level versus post-translational or allosteric regulation.
Metabolomics: Combining 13C-MFA with untargeted metabolomics provides a comprehensive picture of the metabolic state. While this compound traces the flow of carbon through the network, metabolomics offers a snapshot of the concentrations of all metabolites, revealing potential bottlenecks or regulatory control points. nih.gov
The table below illustrates a hypothetical integration of multi-omics data following a this compound tracing experiment in an engineered microorganism designed to produce a valuable compound from allitol (B117809).
| Metabolic Flux Change (from this compound) | Associated Gene (Transcriptomics) | Gene Expression Fold Change | Associated Protein (Proteomics) | Protein Abundance Fold Change |
| Increased flux to Product B | aldH | +2.5 | Aldehyde Dehydrogenase | +1.8 |
| Decreased flux to Byproduct X | yghZ | -3.2 | Putative oxidoreductase | -2.7 |
| Unchanged flux in Pathway Y | fbaA | +0.2 | Fructose-bisphosphate aldolase | -0.1 |
Systems biology aims to create mathematical and theoretical models to study biological systems in their entirety. nih.gov The data derived from this compound tracing is a critical input for these models. By integrating multi-omics data, systems biology approaches can move beyond describing metabolic fluxes to explaining and predicting cellular behavior in response to genetic or environmental changes. nih.govdtu.dk This holistic view is crucial for understanding complex biological processes, such as the metabolic reprogramming in disease states or the optimization of microbial strains for industrial biotechnology. researchgate.net
Computational Modeling and Simulation for this compound Metabolic Networks
Computational models are indispensable for interpreting the complex data generated from this compound tracing experiments. nih.gov These models provide a mathematical framework to simulate metabolic behavior, test hypotheses, and guide experimental design for metabolic engineering. osti.gov
The development of accurate metabolic models is a cornerstone of 13C-MFA. nih.gov For this compound tracing, this involves creating a stoichiometric model of the known and predicted metabolic pathways through which allitol is processed. This network model serves as the basis for simulating the distribution of the 13C label throughout the cell's metabolome.
Key steps in model development include:
Network Reconstruction: Defining all relevant biochemical reactions, substrates, products, and cofactors involved in D-Allitol metabolism.
Isotopomer Balancing: Writing a series of equations that describe the flow of 13C atoms through the network, leading to specific labeling patterns in downstream metabolites.
Parameter Estimation: Using experimental data (extracellular flux rates and mass spectrometry measurements of 13C labeling patterns) to solve the equations and estimate the intracellular flux values. nih.gov
Software platforms such as 13CFLUX2 and OpenFlux are often used to perform these complex calculations and statistical analyses. nih.gov
The following table outlines key parameters used in a refined metabolic model for this compound tracing.
| Parameter | Description | Data Source | Example Value |
| Stoichiometric Matrix | Represents the network of biochemical reactions involving D-Allitol. | Genomic and biochemical databases | N/A (Matrix) |
| Tracer Input | The isotopic purity and specific labeling of the this compound substrate. | Experimental Design | 99% [U-13C6]D-Allitol |
| Extracellular Rates | Measured uptake rate of D-Allitol and secretion rates of products. | Bioreactor measurements | 5 mmol/gDW/h |
| Mass Isotopomer Distributions (MIDs) | Measured labeling patterns of key metabolites (e.g., amino acids). | Gas Chromatography-Mass Spectrometry (GC-MS) | Alanine M+3: 45% |
Once a metabolic model is validated with data from this compound tracing, it can be used for predictive simulations. These simulations can forecast how the metabolic network will respond to specific genetic modifications (e.g., gene knockouts or overexpression) or changes in environmental conditions. For example, a model could predict the effect of deleting a gene responsible for a competing pathway, aiming to redirect more carbon flux from D-Allitol towards a desired product. This predictive capability is a cornerstone of modern metabolic engineering, allowing for the rational design of cell factories and significantly reducing the need for trial-and-error experimentation. nih.gov
Novel Research Frontiers for this compound Applications
The application of this compound as a metabolic tracer opens new research possibilities in diverse fields. As a rare sugar alcohol, its metabolic fate is of significant interest in food science, pharmaceuticals, and biotechnology. nih.govacs.org
Potential novel research areas include:
Tracing Metabolic Fate in Gut Microbiota: this compound could be used to study how different species of gut bacteria metabolize allitol, providing insights into its prebiotic potential and its effects on the microbial ecosystem.
Elucidating Pathways in Rare Sugar Biotransformation: D-Allitol is a key intermediate in the "Izumoring" strategy for producing other rare sugars like D-allulose. nih.govfrontiersin.org this compound tracing can precisely map the efficiencies and bottlenecks in these bioconversion pathways, guiding the engineering of more efficient microbial strains.
Investigating Aberrant Glycosylation in Disease: In cancer research, altered glucose metabolism can impact the synthesis of glycans on cell membranes. nih.gov this compound could be used as a tracer to investigate how non-canonical sugar alcohols might enter and influence these glycosylation pathways in diseased cells.
Mapping Carbon Flow in Non-Model Organisms: Many organisms with unique metabolic capabilities remain understudied. dtu.dk this compound provides a tool to probe the central carbon metabolism of novel bacteria or fungi that can naturally utilize polyols, potentially discovering new enzymes and metabolic pathways.
By leveraging this compound, researchers can move beyond static measurements to a dynamic understanding of metabolic networks, paving the way for significant advancements in biotechnology and medicine.
Exploration of this compound in New Biological Systems and Organisms
The application of 13C-labeled tracers is a powerful tool for elucidating metabolic fluxes and pathway dynamics in a variety of biological systems. The introduction of this compound into novel organisms or cellular models could provide a unique window into their metabolic processes. As a stable, non-radioactive isotope, 13C allows for safe and detailed tracking of molecular fates in vivo and in vitro.
Future research could involve administering this compound to microorganisms, plant cells, or animal models to trace its uptake, conversion, and incorporation into other metabolites. This approach, known as metabolic flux analysis (MFA), can reveal previously unknown biochemical pathways or provide quantitative data on the activity of existing ones. For instance, in organisms that can metabolize allitol, this compound could be used to quantify the flux through specific catabolic or anabolic routes. The selection of uniquely labeled isotopic tracers like this compound enables more focused analyses to probe specific reactions within a metabolic network.
Advancements in Analytical Techniques for this compound Detection and Quantification
The detection and quantification of isotopically labeled compounds rely on sophisticated analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Advancements in these technologies are pivotal for maximizing the information obtained from this compound studies.
High-resolution mass spectrometry, including techniques like liquid chromatography-mass spectrometry (LC-MS), is particularly well-suited for distinguishing between the 13C-labeled and unlabeled forms of allitol. The mass shift introduced by the 13C isotopes allows for clear differentiation and quantification. The use of fully 13C isotope-labeled internal standards is a well-established method to correct for matrix effects and improve the accuracy and precision of quantitative analytical methods employing LC-MS. Furthermore, tandem mass spectrometry (MS/MS) can provide structural information, helping to identify downstream metabolites of this compound.
NMR spectroscopy offers a complementary approach, providing detailed information about the position of the 13C label within the molecule. This can be invaluable for understanding the specific enzymatic reactions that this compound undergoes. Two-dimensional NMR techniques, such as [¹H, ¹³C]-HSQC, can provide unambiguous assignments of carbon and proton signals, aiding in the structural elucidation of novel metabolites derived from this compound.
| Analytical Technique | Application for this compound | Potential Advantages |
| LC-MS/MS | Quantification and identification of this compound and its metabolites in complex biological matrices. | High sensitivity, specificity, and throughput. Ability to correct for matrix effects using the labeled standard. |
| High-Resolution MS | Accurate mass measurements to determine elemental composition and distinguish isotopologues. | High mass accuracy and resolution, enabling confident identification of labeled compounds. |
| NMR Spectroscopy | Determination of the positional labeling of 13C within the D-Allitol molecule and its metabolites. | Provides detailed structural information and insights into reaction mechanisms. |
Development of this compound as a Reference Standard for Quantitative Metabolomics
In quantitative metabolomics, stable isotope-labeled internal standards are crucial for achieving accurate and reliable quantification of endogenous metabolites. This compound has the potential to be developed as such a standard, not only for the quantification of unlabeled D-Allitol but also for other structurally similar sugar alcohols.
The use of a 13C-labeled internal standard, added to a sample at the beginning of the workflow, can account for variations during sample preparation, extraction, and analysis. This isotope dilution mass spectrometry (IDMS) approach is considered the gold standard for quantitative analysis. The development of certified this compound reference material would be a significant step towards standardizing the measurement of allitol across different laboratories and studies.
The establishment of this compound as a reference standard would require thorough validation, including the determination of its chemical purity and isotopic enrichment. Once established, it could be used to generate calibration curves and ensure the accuracy of allitol measurements in various applications, from food science to clinical research. The availability of such a standard would facilitate more reliable investigations into the physiological roles and potential health benefits of D-Allitol.
Q & A
Basic Research Questions
Q. What are the validated protocols for synthesizing and characterizing D-Allitol-13C to ensure reproducibility in academic studies?
- Methodological Answer : Synthesis of this compound requires meticulous documentation of reaction conditions (e.g., temperature, catalysts, isotopic precursors) and purification steps. The experimental section should detail procedures for verifying isotopic incorporation, such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. For reproducibility, include raw spectral data (e.g., -NMR chemical shifts, MS fragmentation patterns) in supplementary materials, adhering to guidelines that limit main-text data to critical compounds . Characterization should cross-reference known unlabeled D-Allitol properties while highlighting isotopic-specific deviations.
Q. How can researchers confirm the isotopic purity of this compound, and what analytical techniques are most effective?
- Methodological Answer : Isotopic purity is critical for tracer studies. Use high-resolution MS to quantify enrichment, ensuring baseline separation from natural isotopes. NMR spectroscopy (e.g., -NMR) can validate positional isotopic labeling by comparing peak intensities and splitting patterns to unlabeled controls. Report purity thresholds (e.g., ≥98%) and provide calibration curves in supplementary files. For transparency, disclose instrument parameters (e.g., spectrometer frequency, ionization mode) to enable replication .
Q. What are the foundational applications of this compound in metabolic pathway analysis?
- Methodological Answer : this compound serves as a tracer in glycolysis and pentose phosphate pathway studies. Design experiments to track isotopic incorporation via LC-MS or GC-MS, quantifying labeled metabolites. Use kinetic modeling to interpret flux rates, ensuring controls (e.g., unlabeled cells) account for natural isotope abundance. Reference prior studies on similar polyols (e.g., sorbitol-) to contextualize methodological challenges, such as cellular uptake efficiency .
Advanced Research Questions
Q. How should researchers address contradictions in isotopic tracer data involving this compound, particularly in complex biological systems?
- Methodological Answer : Contradictions may arise from isotopic dilution, compartmentalization, or enzymatic promiscuity. Perform dose-response experiments to identify saturation points and validate tracer specificity via knock-out models. Use statistical tools (e.g., ANOVA with post-hoc tests) to distinguish biological variability from methodological noise. Cross-validate findings with complementary techniques, such as isotopomer spectral analysis or RNA sequencing, to resolve ambiguities .
Q. What strategies optimize the detection limits of this compound in low-abundance metabolic intermediates?
- Methodological Answer : Enhance sensitivity by derivatizing this compound with charged tags (e.g., dansyl chloride) for MS detection. Employ tandem MS (MS/MS) with selective reaction monitoring (SRM) to reduce background noise. For NMR, use cryoprobes or dynamic nuclear polarization (DNP) to amplify signal-to-noise ratios. Report limit of detection (LOD) and limit of quantification (LOQ) values, and compare with unlabeled analogs to assess isotopic interference .
Q. How can this compound be integrated with multi-omics approaches to map metabolic networks with high resolution?
- Methodological Answer : Combine tracer data with proteomics (e.g., enzyme abundance) and transcriptomics to build kinetic models. Use flux balance analysis (FBA) to predict pathway utilization, constrained by isotopic labeling patterns. Validate predictions via CRISPR-interference or isotopic pulse-chase experiments. Ensure data compatibility by standardizing units (e.g., μmol/gDCW·h for fluxes) and using open-source platforms (e.g., COBRApy) for integration .
Q. What experimental designs mitigate confounding variables in longitudinal studies using this compound?
- Methodological Answer : Implement randomized block designs to control for batch effects in cell cultures or animal models. Include time-matched controls and internal standards (e.g., -glucose) to normalize extraction efficiency. Use factorial designs to test interactions between isotopic labeling and environmental variables (e.g., pH, oxygen tension). Pre-register protocols to reduce bias and enable peer scrutiny .
Data Presentation and Reproducibility Guidelines
-
Tables : Include isotopic enrichment ratios, MS/MS transitions, and NMR acquisition parameters (see example below).
Parameter Value Instrument Model Reference Method Purity 98.5% ± 0.3% Q-TOF 6545 -NMR Shift 73.2 ppm (C-1) Bruker 800 MHz -
Supplementary Materials : Provide raw chromatograms, spectral deconvolution algorithms, and statistical scripts. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing data in repositories like MetaboLights or Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
